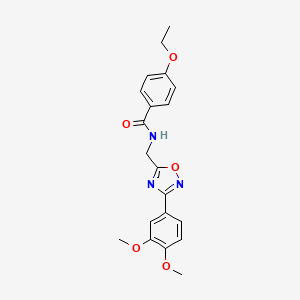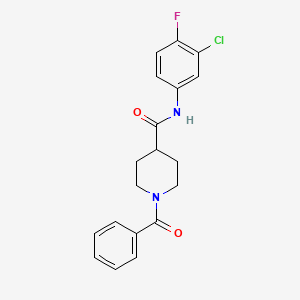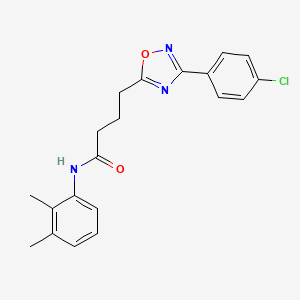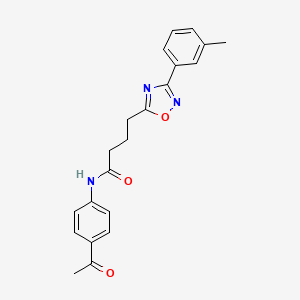
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. CQMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of beta-glucuronidase, an enzyme involved in the metabolism of various drugs and toxins. Moreover, this compound has been shown to inhibit the activity of HIV protease, which is an essential enzyme for the replication of the virus.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Moreover, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various fungi, bacteria, and parasites. Another advantage is its ability to inhibit the activity of various enzymes and proteins, which makes it a potential therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. Moreover, the toxicity and safety of this compound have not been fully evaluated, which can limit its clinical applications.
Orientations Futures
There are several future directions for the scientific research of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the directions is to evaluate its efficacy and safety in animal models and clinical trials. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, malaria, and HIV. Moreover, the development of new derivatives of this compound with improved solubility and efficacy can also be explored.
Méthodes De Synthèse
The synthesis of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with 2-hydroxy-7-methoxyquinoline in the presence of a suitable base. The reaction yields this compound as a white solid with a melting point of 178-180°C. The purity and identity of the compound are confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Applications De Recherche Scientifique
2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Moreover, this compound has been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, which is an essential enzyme for the replication of the virus.
Propriétés
IUPAC Name |
2-chloro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-7-8-14(25-2)10-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZNGGQBWQTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

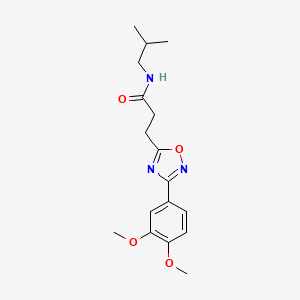
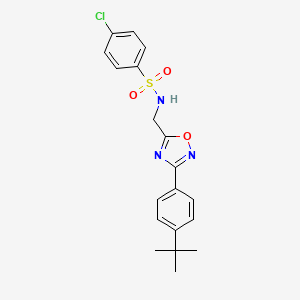

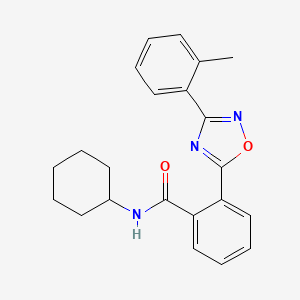
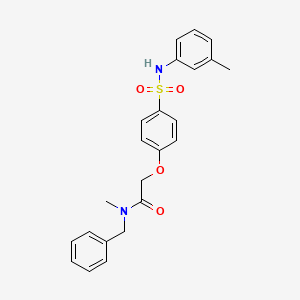
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)
